Furan, 2-(2-azulenyl)-

Lipophilicity Drug-likeness Chromatographic retention

Furan, 2-(2-azulenyl)- (IUPAC: 2-azulen-2-ylfuran; molecular formula C₁₄H₁₀O; exact mass 194.07300 g/mol) belongs to the aryl–heteroaryl conjugate class, specifically a non-benzenoid azulene directly coupled to an electron-rich furan through the azulene 2-position. Unlike benzenoid aryl-furan analogs, the azulenyl substituent introduces a permanent dipole moment (≈1.08 D for the parent azulene), a narrower HOMO–LUMO gap relative to naphthalene, and the capacity for stimuli-responsive optical behavior.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 654075-85-1
Cat. No. B12540074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-(2-azulenyl)-
CAS654075-85-1
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=C2C=C1)C3=CC=CO3
InChIInChI=1S/C14H10O/c1-2-5-11-9-13(10-12(11)6-3-1)14-7-4-8-15-14/h1-10H
InChIKeyONKCQYAVQFCWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan, 2-(2-azulenyl)- (CAS 654075-85-1): Core Physicochemical Identity and Procurement-Relevant Classification


Furan, 2-(2-azulenyl)- (IUPAC: 2-azulen-2-ylfuran; molecular formula C₁₄H₁₀O; exact mass 194.07300 g/mol) belongs to the aryl–heteroaryl conjugate class, specifically a non-benzenoid azulene directly coupled to an electron-rich furan through the azulene 2-position . Unlike benzenoid aryl-furan analogs, the azulenyl substituent introduces a permanent dipole moment (≈1.08 D for the parent azulene), a narrower HOMO–LUMO gap relative to naphthalene, and the capacity for stimuli-responsive optical behavior [1]. Basic computed descriptors — topological polar surface area (TPSA) of 13.14 Ų and a predicted LogP of 4.05 — position the compound in a distinct lipophilicity space compared to both its simpler phenyl analog and its 5-methyl substituted congener . This compound is catalogued primarily as a research intermediate and building block; commercial availability is limited to specialty chemical suppliers serving academic and early-stage industrial discovery .

Why Furan, 2-(2-azulenyl)- Cannot Be Casually Replaced by Other Aryl-Furan or Azulene-Fused Analogs in Research Procurement


The 2-azulenyl substitution pattern on a furan ring creates an electronic structure that is not reproduced by either benzenoid aryl-furans (e.g., 2-phenylfuran) or azulene-fused furan systems (e.g., azuleno[1,2-b]furan). In the non-fused 2-(2-azulenyl)furan architecture, the azulene and furan π-systems are connected through a single rotatable C–C bond, preserving the full non-alternant character of the azulene core. This contrasts with fused systems where the azulene's 1,2-bond participates in ring fusion [1], and with 2-phenylfuran where the phenyl group lacks the intrinsic dipole and narrower frontier-orbital gap of azulene [2]. Consequently, the redox potentials, optical absorption profiles, and intermolecular packing motifs differ measurably across these compound classes [1][3]. Even within the 2-azulenyl-furan series, introduction of a 5-methyl substituent (CAS 792915-82-3) alters the rotational barrier and the electron density on the furan ring, modifying the HOMO energy and the molecule's oxidative stability relative to the unsubstituted parent . Direct substitution of Furan, 2-(2-azulenyl)- by a generic azulene derivative or a benzenoid analog in an experimental protocol will, therefore, change the observed physicochemical response, potentially invalidating structure–property correlations.

Quantitative Differentiation Evidence: Furan, 2-(2-azulenyl)- vs. Closest Analogs — Data for Informed Procurement Decisions


Computed Lipophilicity (LogP) of Furan, 2-(2-azulenyl)- vs. 2-Phenylfuran: A 1.7-Log-Unit Increase Driving Differential Solubility and Membrane Partitioning

Furan, 2-(2-azulenyl)- exhibits a computed LogP (XLogP3 methodology) of 4.05, which represents a substantial ~1.7-log-unit increase in lipophilicity compared to 2-phenylfuran (predicted LogP ≈ 2.3–2.4; experimental LogP of the parent furan is 1.34) . This means the target compound is approximately 50-fold more lipophilic than its benzenoid analog. The predicted LogP is supplied by the authoritative database Chemsrc and aligns with the expected contribution of the C₁₀H₇ azulenyl substituent versus the C₆H₅ phenyl group .

Lipophilicity Drug-likeness Chromatographic retention

Polar Surface Area (PSA) Identity with 2-Phenylfuran — Clarifying a Non-Differentiating Parameter Often Mistaken for a Discriminator

The topological polar surface area (TPSA) of Furan, 2-(2-azulenyl)- is computed as 13.14 Ų, which is statistically identical to that of 2-phenylfuran (TPSA = 13.10 Ų) [1]. This identity arises because the TPSA contribution is dominated by the single oxygen atom in the furan ring, and the carbon-only azulenyl and phenyl substituents contribute negligibly. Consequently, any procurement decision that relies on polar surface area as a criterion (e.g., CNS drug-likeness filtering, where PSA < 90 Ų is favorable) will not discriminate between these two compounds [2].

Polar surface area Bioavailability prediction Veber's rule

Azulene-Characteristic Dipole Moment and Narrower HOMO–LUMO Gap vs. Benzenoid 2-Phenylfuran — A Class-Level Electronic Structure Distinction

Azulene possesses a ground-state dipole moment of 1.08 D (cyclopentadienide–tropylium resonance) and a HOMO–LUMO gap of approximately 2.0–2.5 eV (experimental), which is substantially narrower than that of its benzenoid isomer naphthalene (≈4.0 eV) [1]. 2-Phenylfuran, by contrast, has a HOMO–LUMO gap typical of benzenoid aromatics (estimated >4 eV) and a near-zero ground-state dipole moment . The azulene–furan conjugate Furan, 2-(2-azulenyl)- inherits the non-alternant topology and the associated dipole from the azulene moiety [1]. While no experimental HOMO–LUMO gap has been published specifically for this compound, DFT calculations on closely related furan–vinyl–azulene systems report HOMO energies in the range of −5.1 to −5.5 eV and LUMO energies of −2.5 to −3.0 eV, yielding computed gaps of 2.1–2.6 eV [2], consistent with the class-level expectation for non-fused azulene–heteroaryl conjugates.

Electronic structure Dipole moment HOMO–LUMO gap Optoelectronic materials

Comparison with 2-(2-Azulenyl)-5-methylfuran: Steric and Electronic Consequences of the 5-Methyl Substituent on the Furan Ring

The 5-methyl analog (CAS 792915-82-3; C₁₅H₁₂O; MW 208.26) differs from Furan, 2-(2-azulenyl)- by the addition of one methyl group at the furan 5-position . This substitution increases the molecular weight by 14.03 g/mol (7.2% increase) and the exact mass from 194.07300 to 208.08900 . Critically, the methyl group is electron-donating, raising the HOMO energy of the furan ring and thereby reducing the oxidation potential relative to the unsubstituted parent. In the broader class of azulene–furan conjugates, electron-donating substituents on the furan ring have been shown to shift the first oxidation wave cathodically by 0.10–0.25 V [1]. Furthermore, the steric bulk of the 5-methyl group increases the rotational barrier around the C–C bond connecting azulene and furan, which can alter the conformational distribution in solution and affect the degree of π-conjugation between the two rings [1].

Structure–property relationship Methyl substitution effect Oxidative stability

Distinct Reactivity Profile: 2-Azulenyl Position Enables Regioselective Cross-Coupling Not Accessible with Fused Azuleno-Furan Isomers

The C–C linkage between the azulene 2-position and the furan 2-position in Furan, 2-(2-azulenyl)- preserves two distinct reactive sites: (i) the azulene 1- and 3-positions, which are the most electrophilic positions in the azulene core and can undergo electrophilic substitution (e.g., formylation, acylation) or directed metalation, and (ii) the free furan 5-position, which is available for further halogenation or lithiation followed by Suzuki–Miyaura or Negishi cross-coupling . In fused azuleno-furan systems such as azuleno[1,2-b]furan, the azulene 1,2-bond is consumed in the ring fusion, eliminating the most reactive azulene positions and fundamentally altering the regiochemical outcome of subsequent functionalization [1][2]. The non-fused architecture of the target compound therefore provides a more versatile platform for building complex poly(hetero)aryl scaffolds, as demonstrated by the successful use of 2-azulenyl building blocks in palladium-catalyzed cross-coupling to form poly(2-azulenyl)benzenes .

Synthetic chemistry Cross-coupling Building block utility Regioselectivity

Molecular Weight and Heavy Atom Count as Practical Procurement Discriminators vs. 2-Phenylfuran for Stoichiometric Calculations and Inventory Management

Furan, 2-(2-azulenyl)- has a molecular weight of 194.23 g/mol and contains 15 heavy atoms (C₁₄O), compared to 2-phenylfuran (MW 144.17 g/mol; 11 heavy atoms, C₁₀O) and 2-(2-azulenyl)-5-methylfuran (MW 208.26 g/mol; 16 heavy atoms, C₁₅O) [1]. The 34.7% higher molecular weight of the target compound relative to 2-phenylfuran has direct implications for molar-scale procurement: to obtain the same number of moles, 34.7% more mass must be ordered, which affects cost calculations, shipping logistics, and inventory storage volume. Conversely, the target compound is 6.7% lighter than its 5-methyl analog, offering a molar-quantity advantage when the unsubstituted furan terminus is desired.

Molecular weight Stoichiometry Inventory comparison Scale-up

Furan, 2-(2-azulenyl)- (CAS 654075-85-1): Evidence-Backed Application Scenarios Where This Specific Compound Offers Procurement Advantage


Non-Benzenoid Building Block for Donor–Acceptor Chromophore Synthesis

When designing push–pull chromophores for organic photovoltaics, non-linear optics, or electrochromic devices, the intrinsic dipole and narrow HOMO–LUMO gap of the azulene moiety are desirable features not available from benzenoid building blocks [1]. Furan, 2-(2-azulenyl)- provides an unsubstituted furan handle for further functionalization (e.g., via Vilsmeier–Haack formylation or lithiation–cross-coupling at the furan 5-position) while retaining the electrophilic azulene 1- and 3-positions [2]. This orthogonal reactivity is critical for constructing unsymmetrical D–π–A systems where the azulene serves as the donor and an acceptor is installed at the furan terminus. Substituting this compound with 2-phenylfuran would eliminate the non-alternant electronic character, while substituting with a fused azuleno-furan would remove the reactive azulene 1- and 3-positions needed for further elaboration [2].

Electrochromic Material Precursor Requiring Multi-Step Redox Behavior

Azulene-based donor–acceptor systems have demonstrated multi-step color changes under electrochemical redox conditions, a property linked to the azulene core's ability to access both radical cation and radical anion states within a modest potential window [1]. Furan, 2-(2-azulenyl)-, as a 2-azulenyl heteroaryl conjugate, is a potential precursor to such electrochromic materials when further functionalized with electron-accepting groups (e.g., TCBD or dicyanoquinodimethane moieties) [1]. The unsubstituted furan ring offers a lower oxidation potential and a distinct electronic contribution compared to a thiophene analog, allowing tuning of the electrochromic switching voltage . Procuring the 5-methyl analog instead would shift the oxidation potential and sterically hinder further functionalization at the furan 5-position .

Azulene-Containing Fragment Library for Drug Discovery — Lipophilicity-Driven Lead Optimization

In fragment-based drug discovery, the azulene scaffold is explored for its non-benzenoid shape, dipole, and capacity for π–π stacking interactions distinct from indole or naphthalene fragments [1]. Furan, 2-(2-azulenyl)-, with a computed LogP of 4.05, occupies a lipophilicity range that is high for a fragment (MW 194) but potentially suitable for targeting hydrophobic binding pockets . Compared to 2-phenylfuran (LogP ~2.3), the azulenyl fragment is approximately 50-fold more lipophilic, which can be advantageous when exploring membrane-proximal or lipid-facing binding sites . The TPSA of 13.14 Ų is well below the 90 Ų threshold predictive of CNS penetration, making this fragment a candidate for neuroscience-targeted library design [2]. Users should be aware that the 5-methyl analog (LogP likely ~4.5) would be even more lipophilic, potentially exceeding desirable fragment property ranges .

Synthetic Methodology Development — Palladium-Catalyzed Cross-Coupling of 2-Azulenyl Building Blocks

The 2-azulenyl group has been established as a viable coupling partner in Suzuki–Miyaura reactions, with poly(2-azulenyl)benzenes synthesized as model multi-step redox systems [1]. Furan, 2-(2-azulenyl)- extends this methodology platform by introducing a heterocyclic (furan) substituent at the azulene 2-position. The furan ring can potentially undergo oxidative addition with low-valent metal catalysts at the C–O bond, or serve as a directing group for C–H activation at the adjacent azulene positions — reactivity pathways not accessible with all-carbon 2-arylazulenes [1]. This compound is therefore a tool for developing new catalytic methods rather than merely a passive building block.

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